2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol
Brand Name: Vulcanchem
CAS No.: 1030536-88-9
VCID: VC0370525
InChI: InChI=1S/C9H7N5OS/c10-5-1-2-6(7(15)3-5)8-13-14-4-11-12-9(14)16-8/h1-4,15H,10H2
SMILES: C1=CC(=C(C=C1N)O)C2=NN3C=NN=C3S2
Molecular Formula: C9H7N5OS
Molecular Weight: 233.25g/mol

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol

CAS No.: 1030536-88-9

Cat. No.: VC0370525

Molecular Formula: C9H7N5OS

Molecular Weight: 233.25g/mol

* For research use only. Not for human or veterinary use.

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol - 1030536-88-9

Specification

CAS No. 1030536-88-9
Molecular Formula C9H7N5OS
Molecular Weight 233.25g/mol
IUPAC Name 5-amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol
Standard InChI InChI=1S/C9H7N5OS/c10-5-1-2-6(7(15)3-5)8-13-14-4-11-12-9(14)16-8/h1-4,15H,10H2
Standard InChI Key QMFBHMKAKYQDAN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)O)C2=NN3C=NN=C3S2

Introduction

Chemical Structure and Properties

2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol represents a heterocyclic compound with a distinctive structure combining several pharmacologically relevant moieties. The core structure features a fused bicyclic system where a 1,2,4-triazole ring is connected to a 1,3,4-thiadiazole ring, creating the triazolo[3,4-b] thiadiazole scaffold. This scaffold is further substituted with a 5-aminophenol group, providing additional functional diversity to the molecule.

Physical and Chemical Characteristics

The compound is characterized by the following properties:

PropertyValue
CAS Number1030536-88-9
Molecular FormulaC9H7N5OS
Molecular Weight233.25 g/mol
IUPAC Name5-amino-2-( triazolo[3,4-b] thiadiazol-6-yl)phenol
Standard InChIInChI=1S/C9H7N5OS/c10-5-1-2-6(7(15)3-5)8-13-14-4-11-12-9(14)16-8/h1-4,15H,10H2
Standard InChIKeyQMFBHMKAKYQDAN-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1N)O)C2=NN3C=NN=C3S2
PubChem Compound ID135648908

The compound contains multiple nitrogen atoms in its triazolothiadiazole rings, a sulfur atom, and the phenol group features hydroxyl and amino substituents . These structural elements contribute to its potential hydrogen bonding capabilities, which could influence its interactions with biological targets.

Structural Features

The compound can be divided into two main structural components:

  • The triazolo[3,4-b] thiadiazole heterocyclic system, which forms the core scaffold

  • The 5-aminophenol group attached at the 6-position of the triazolothiadiazole ring

The triazolothiadiazole scaffold is a bicyclic system consisting of fused five-membered rings containing nitrogen and sulfur atoms. This heterocyclic system is known to confer specific biological properties to compounds containing it . The presence of multiple nitrogen atoms in the triazole and thiadiazole rings provides potential binding sites for interactions with biological targets through hydrogen bonding or coordination with metal ions.

The 5-aminophenol moiety contributes additional functionality to the molecule. The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, while also potentially contributing to antioxidant properties. The amino group provides another site for hydrogen bonding and could serve as a point for further derivatization in the development of related compounds.

Synthesis Methods

General Synthetic Approaches for Triazolothiadiazole Derivatives

The synthesis of compounds containing the triazolo[3,4-b] thiadiazole moiety typically involves the reaction of a triazole derivative with a thiadiazole precursor. For instance, triazolo[3,4-b] thiadiazole derivatives are often synthesized starting with 4-amino-5-phenoxy-4H-1,2,4-triazole-3-thiol, which reacts with phosphorus oxychloride to form the desired fused ring system.

Biological Activities

The biological activities of 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol can be inferred from the known properties of related compounds containing similar structural features. Compounds with the triazolothiadiazole scaffold have demonstrated diverse pharmacological activities.

Antimicrobial Activities

Triazolo[3,4-b] thiadiazole derivatives have been reported to exhibit significant antimicrobial properties against various pathogens. For example, certain 6-amino- triazolo[3,4-b] thiadiazines have shown activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli .

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential metabolic pathways in microorganisms. The presence of the amino and phenolic groups in 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol may enhance its interaction with microbial targets, potentially leading to improved antimicrobial efficacy.

Anti-inflammatory Properties

Heterocyclic compounds bearing symmetrical triazole or 1,3,4-thiadiazole moieties have shown anti-inflammatory activities in various studies . The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory mediators.

The combination of the triazolothiadiazole scaffold with the phenolic and amino functionalities in 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol suggests potential anti-inflammatory activity, although specific studies on this compound are needed to confirm this property.

Other Biological Activities

Beyond the activities mentioned above, compounds containing the triazolo[3,4-b] thiadiazole scaffold have demonstrated a range of other biological properties, including:

  • Antitubercular activity: Several derivatives have shown effectiveness against Mycobacterium tuberculosis

  • Antifungal properties: Various triazolothiadiazole compounds exhibit inhibitory effects against fungal pathogens

  • Enzyme inhibition: Some derivatives function as enzyme inhibitors, including urease inhibitors, which could have applications in treating urease-positive infections

  • Antioxidant activity: The phenolic group in 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol may contribute to potential antioxidant properties

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol and related compounds is crucial for developing more effective derivatives with enhanced biological activities.

Key Structural Elements

Several structural features of 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol may contribute to its biological activities:

  • The triazolothiadiazole scaffold: This heterocyclic system is known to confer various biological properties, including antimicrobial, anticancer, and anti-inflammatory activities

  • The phenolic hydroxyl group: This functional group can contribute to antioxidant properties and provide a site for hydrogen bonding with biological targets

  • The amino group: The presence of an amino substituent could enhance interactions with biological targets through hydrogen bonding and provide a site for further derivatization

SAR Studies on Related Compounds

Studies on related compounds have provided insights into how structural modifications can influence biological activities:

Structural ModificationObserved Effect on Biological Activity
Substitution on the phenyl ringCan enhance antimicrobial activity depending on the nature and position of substituents
Introduction of additional aromatic ringsMay improve anticancer activity by enhancing interactions with target proteins
Modification of the triazole ringCan influence antimicrobial and anticancer properties
Introduction of sulfonyl groupsHas been associated with enhanced antibacterial activity in some derivatives

A recent study on triazolo[3,4-b] thiadiazole derivatives as urease inhibitors found that the unsubstituted derivative exhibited the highest potency, suggesting that the basic scaffold itself possesses significant inhibitory activity regardless of specific substitutions . This observation highlights the importance of the core structure in determining biological activity.

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